Cas no 90557-38-3 (2-(2-amino-5-methoxyphenyl)acetonitrile)

2-(2-amino-5-methoxyphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
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- Benzeneacetonitrile, 2-amino-5-methoxy-
- 2-(2-Amino-5-methoxyphenyl)acetonitrile
- 2-(2-amino-5-methoxyphenyl)acetonitrile
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2-(2-amino-5-methoxyphenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294703-10.0g |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 10.0g |
$3683.0 | 2022-12-06 | ||
Enamine | EN300-1294703-0.1g |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 0.1g |
$755.0 | 2022-12-06 | ||
Enamine | EN300-1294703-2.5g |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 2.5g |
$1680.0 | 2022-12-06 | ||
Enamine | EN300-1294703-0.5g |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 0.5g |
$823.0 | 2022-12-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638093-500mg |
2-(2-Amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 98% | 500mg |
¥11697.00 | 2024-04-26 | |
Enamine | EN300-1294703-1.0g |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1294703-0.05g |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 0.05g |
$719.0 | 2022-12-06 | ||
Enamine | EN300-1294703-0.25g |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 0.25g |
$789.0 | 2022-12-06 | ||
Enamine | EN300-1294703-250mg |
2-(2-amino-5-methoxyphenyl)acetonitrile |
90557-38-3 | 250mg |
$642.0 | 2023-09-30 | ||
Alichem | A015001020-250mg |
2-Amino-5-methoxyphenylacetonitrile |
90557-38-3 | 97% | 250mg |
$504.00 | 2023-08-31 |
2-(2-amino-5-methoxyphenyl)acetonitrile 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
2-(2-amino-5-methoxyphenyl)acetonitrileに関する追加情報
Introduction to Benzeneacetonitrile, 2-amino-5-methoxy-
Benzeneacetonitrile, 2-amino-5-methoxy-, also known by its CAS number 90557-38-3, is a specialized compound that has garnered significant attention in the field of biomedical research. This compound belongs to the category of cytochalasins, a group of natural products known for their unique biological activities and complex structures. The 2-amino-5-methoxybenzyl cyanoacetylene moiety of Benzeneacetonitrile, 2-amino-5-methoxy-, makes it a subject of interest in various scientific investigations, particularly in the realms of anticancer drug development and neurodegenerative disease research.
Recent studies have highlighted the potential of Benzeneacetonitrile, 2-amino-5-methoxy-, as a candidate for targeting specific signaling pathways involved in cancer progression. Its ability to modulate cellular mechanisms such as programmed cell death (apoptosis) and angiogenesis has positioned it as a promising lead compound in the search for novel therapeutic agents. Furthermore, advancements in drug delivery systems have enabled researchers to explore its efficacy in targeted therapies, enhancing its bioavailability and minimizing off-target effects.
The structural features of Benzeneacetonitrile, 2-amino-5-methoxy- contribute significantly to its pharmacological properties. The cyanoacetylene group attached to the aromatic ring not only imparts unique electronic properties but also facilitates interactions with key proteins and enzymes involved in disease states. This makes it a valuable tool for high-throughput screening in drug discovery pipelines.
Recent breakthroughs in artificial intelligence (AI)-aided drug design have further accelerated the exploration of Benzeneacetonitrile, 2-amino-5-methoxy-'s therapeutic potential. Machine learning algorithms are being employed to predict its binding affinities to specific receptors and enzymes, thereby optimizing its molecular structure for enhanced efficacy and reduced toxicity.
Moreover, Benzeneacetonitrile, 2-amino-5-methoxy- has shown remarkable results in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems offers a new avenue for developing drugs that can address the underlying pathologies of these conditions.
Despite its promising prospects, further research is required to fully understand the toxicokinetics and metabolism of Benzeneacetonitrile, 2-amino-5-methoxy-. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance its development into a clinically viable treatment option.
In summary, Benzeneacetonitrile, 2-amino-5-methoxy- represents a cutting-edge compound with vast potential in the pharmaceutical industry. Its unique structure and diverse biological activities make it a cornerstone for innovative research in oncology, neuroscience, and beyond. As scientific advancements continue to unfold, Benzeneacetonitrile, 2-amino-5-methoxy- is poised to play a pivotal role in shaping the future of biomedical therapies.
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